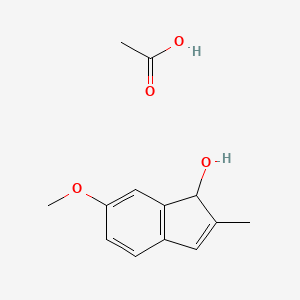

acetic acid;6-methoxy-2-methyl-1H-inden-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acetic acid;6-methoxy-2-methyl-1H-inden-1-ol is a compound that belongs to the class of organic compounds known as indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities. This compound is characterized by the presence of an indole ring system, which is a common structural motif in many biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;6-methoxy-2-methyl-1H-inden-1-ol typically involves the installation of functional groups on the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The methoxy and methyl groups can be introduced through subsequent reactions, such as methylation and methoxylation, using reagents like methyl iodide and sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by functional group modifications. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

Acetic acid;6-methoxy-2-methyl-1H-inden-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, nitro compounds, Lewis acids as catalysts.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Halogenated or nitro-substituted indole derivatives.

Aplicaciones Científicas De Investigación

Acetic acid;6-methoxy-2-methyl-1H-inden-1-ol has various scientific research applications:

Mecanismo De Acción

The mechanism of action of acetic acid;6-methoxy-2-methyl-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.

1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl acetic acid: An indole derivative with similar structural features but different biological activities.

Uniqueness

Acetic acid;6-methoxy-2-methyl-1H-inden-1-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxy and methyl groups on the indole ring enhances its reactivity and potential biological activities compared to other indole derivatives .

Actividad Biológica

Acetic acid; 6-methoxy-2-methyl-1H-inden-1-ol is a compound characterized by its unique molecular structure, which combines an indene core with a methoxy group and carboxylic acid functionality. This combination allows it to exhibit various biological activities, making it a subject of interest in pharmacological and biochemical research.

- Molecular Formula : C12H14O3

- Molecular Weight : 206.24 g/mol

- Structural Characteristics : The compound features an indene structure that is substituted at the 6-position with a methoxy group and at the 1-position with an acetic acid moiety. This configuration enhances its reactivity and interaction with biological systems.

Synthesis

The synthesis of acetic acid; 6-methoxy-2-methyl-1H-inden-1-ol typically involves electrophilic substitution reactions due to the electron-donating properties of the methoxy group. Various synthetic routes have been explored, leading to derivatives that can exhibit differing biological activities.

Antimicrobial Properties

Research indicates that compounds similar to acetic acid; 6-methoxy-2-methyl-1H-inden-1-ol possess significant antimicrobial properties. A study evaluated various indanyl acids, including those structurally related to this compound, against pathogenic microorganisms:

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| 4a | High (S. aureus) | Moderate (E. coli) |

| 5b | Moderate (B. subtilis) | High (K. pneumoniae) |

| 5e | Moderate | Moderate |

Among these, compound 4a demonstrated the highest antibacterial activity against Staphylococcus aureus and Bacillus subtilis, while compound 5c showed notable inhibition against Salmonella typhi and Klebsiella pneumoniae .

Anti-inflammatory Effects

Acetic acid; 6-methoxy-2-methyl-1H-inden-1-ol has also been investigated for its anti-inflammatory potential. Studies on related compounds have shown that they can inhibit pro-inflammatory mediators such as IL-6 and PGE2, suggesting a possible mechanism for reducing inflammation in various conditions .

Cytotoxicity and Safety

Toxicological assessments indicate that while acetic acid; 6-methoxy-2-methyl-1H-inden-1-ol exhibits biological activity, it also presents certain risks. In developmental toxicity studies on mice, high doses led to significant malformations, highlighting the need for careful dosage consideration in therapeutic applications .

Case Studies

One notable case study involved the evaluation of substituted indanyl acids against multiple bacterial strains. The results indicated that specific structural modifications could enhance antimicrobial efficacy while maintaining lower toxicity levels. The study provided insights into structure–activity relationships crucial for developing new therapeutic agents .

Propiedades

Número CAS |

646507-55-3 |

|---|---|

Fórmula molecular |

C13H16O4 |

Peso molecular |

236.26 g/mol |

Nombre IUPAC |

acetic acid;6-methoxy-2-methyl-1H-inden-1-ol |

InChI |

InChI=1S/C11H12O2.C2H4O2/c1-7-5-8-3-4-9(13-2)6-10(8)11(7)12;1-2(3)4/h3-6,11-12H,1-2H3;1H3,(H,3,4) |

Clave InChI |

MEYRZFFRLWQUGI-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(C1O)C=C(C=C2)OC.CC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.